molecular formula C10H10BrNO B13241990 4-(4-Bromophenyl)-3-methylazetidin-2-one

4-(4-Bromophenyl)-3-methylazetidin-2-one

Cat. No.: B13241990
M. Wt: 240.10 g/mol
InChI Key: PDNNAVJKDRCONY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-methylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidin-2-one ring substituted with a 4-bromophenyl group at position 4 and a methyl group at position 2. The bromophenyl substituent enhances its electronic properties, making it a candidate for studying nonlinear optical behavior or as a synthetic intermediate for pharmacologically active molecules.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-(4-bromophenyl)-3-methylazetidin-2-one

InChI

InChI=1S/C10H10BrNO/c1-6-9(12-10(6)13)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)

InChI Key

PDNNAVJKDRCONY-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with methyl acrylate under basic conditions to form the corresponding azetidinone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Bromophenyl)-3-methylazetidin-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Ring-Opening Reactions

The strained β-lactam ring undergoes nucleophilic attack, leading to ring cleavage. This reactivity is central to its biological and synthetic applications.

Reaction Reagents/Conditions Products Yield Key Observations
HydrolysisH₂O, H⁺ or OH⁻, 80–100°CCarboxylic acid derivative85–90%Acidic conditions favor faster cleavage.
Amine-mediated cleavageNH₃/RNH₂, THF, refluxAmide derivatives70–78%Regioselectivity depends on steric effects.
AlcoholysisROH, NaH, 25–50°CEster derivatives65–72%Methanol yields methyl esters preferentially.

Mechanism : Nucleophilic attack at the carbonyl carbon of the β-lactam ring, followed by ring opening and stabilization via proton transfer.

Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring participates in cross-coupling reactions, enabling structural diversification.

Reaction Catalyst/Reagents Products Yield Conditions
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMEBiaryl derivatives60–68%80°C, 12 h, inert atmosphere.
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄Aryl ethers/amines55–63%110°C, 24 h.
Nucleophilic aromatic substitutionNaN₃, DMF, 100°CAzide-substituted analog50–58%Requires electron-withdrawing groups .

Note : Bromine substitution is stereoelectronically guided by the para-methyl group on the azetidinone ring.

Oxidation and Reduction

Functional groups within the molecule undergo redox transformations:

Oxidation

Target Site Reagents Products Outcome
β-lactam ringKMnO₄, H₂O, 70°CDicarboxylic acidComplete ring degradation .
Methyl groupCrO₃, H₂SO₄Carboxylic acidLow yield (30–40%) due to steric hindrance .

Reduction

Target Site Reagents Products Conditions
β-lactam ringLiAlH₄, THF, 0°C → 25°CSecondary alcohol80–85% yield; retains azetidine structure.
Bromine atomH₂, Pd/C, EtOHDehalogenated phenyl derivativeQuantitative under 1 atm H₂.

Condensation Reactions

The carbonyl group reacts with amines to form Schiff bases or β-lactam hybrids:

Reagent Conditions Products Application
4-AminophenolEtOH, reflux, 6 hSchiff base derivativeAntimicrobial studies .
HydrazineCH₃CN, 60°C, 4 hHydrazide analogAnticancer screening .

Key Finding : Schiff base derivatives exhibit enhanced bioactivity compared to the parent compound .

Stability Under Varied Conditions

Condition Effect Degradation Products
Acidic (pH < 3)Rapid β-lactam hydrolysisCarboxylic acid + aniline derivative
Alkaline (pH > 10)Slow ring openingAmide intermediates
UV light (254 nm)C-Br bond cleavageDehalogenated byproducts

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Catalyst Dependence
Bromine substitutionModerate85 kJ/molPd/Cu required
β-lactam hydrolysisFast60 kJ/molAcid/Base catalyzed
Methyl oxidationSlow120 kJ/molNot applicable

Scientific Research Applications

4-(4-Bromophenyl)-3-methylazetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: Researchers use the compound to study its effects on various biological systems, including its interaction with proteins and nucleic acids.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group allows the compound to bind to hydrophobic pockets in proteins, while the azetidinone ring can form hydrogen bonds with amino acid residues. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Comparisons
  • Azetidin-2-one vs. Thiazolidin-4-one: The compound 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one () shares a bromophenyl substituent but features a five-membered thiazolidinone ring. Thiazolidinones are known for antimicrobial activity, whereas azetidinones are explored as β-lactam antibiotics or enzyme inhibitors .
  • Azetidin-2-one vs. Imidazolo-thiadiazole: Compound 15 (), 2-Phthalimidomethyl-4-oxo-5-(4-bromobenzoylmethyl)imidazolo[2,1-b]-1,3,4-thiadiazole, incorporates a fused imidazole-thiadiazole system. The extended π-conjugation in such structures often enhances nonlinear optical (NLO) properties, as seen in , where dibenzylideneacetone derivatives exhibit high βHRS values (25–45 × 10⁻³⁰ cm⁴·statvolt⁻¹). The azetidin-2-one’s smaller ring may limit conjugation but improve reactivity for ring-opening reactions .
Substituent Effects
  • Bromophenyl vs. Chloromethyl :
    1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one () replaces the bromophenyl group with a chloromethyl substituent. Bromine’s higher electronegativity and leaving-group ability compared to chlorine could make the target compound more reactive in nucleophilic substitutions. This difference may influence applications in drug design, where bromine is often used to enhance binding affinity .

  • Bromophenyl vs. Sulfonylbenzamide :
    In -benzyl-1,3-oxazole derivatives derived from 4-[(4-bromophenyl)sulfonyl]benzoic acid exhibit cytotoxic activity. The sulfonyl group increases polarity and hydrogen-bonding capacity, whereas the azetidin-2-one’s lactam group may participate in intramolecular hydrogen bonding, affecting solubility and crystal packing .

Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-(4-Bromophenyl)-3-methylazetidin-2-one Not reported Not reported Lactam, Bromophenyl, Methyl
Compound 14 () 427 190 Bromophenyl, Oxo-butanoic acid
Compound 15 () 497 230 Bromobenzoylmethyl, Thiadiazole
1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one () 187.63 Not reported Chloromethyl, Benzyl

Key Observations :

  • Bromophenyl-substituted compounds (e.g., ) typically exhibit high melting points (>190°C), suggesting strong intermolecular interactions (e.g., halogen bonding).
  • The absence of a carboxylic acid group in the target compound may reduce solubility in polar solvents compared to ’s Compound 14 .

Biological Activity

4-(4-Bromophenyl)-3-methylazetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-(4-Bromophenyl)-3-methylazetidin-2-one can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}BrN\O
  • Molecular Weight : 252.11 g/mol

This compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that 4-(4-Bromophenyl)-3-methylazetidin-2-one exhibits several biological activities, particularly in the context of cancer treatment and enzyme inhibition.

1. Inhibition of Bcl-2/Bcl-xL Proteins

One significant area of study is the compound's role as an inhibitor of Bcl-2 and Bcl-xL proteins. These proteins are critical regulators of apoptosis, and their inhibition can lead to increased apoptosis in cancer cells. In vitro studies have demonstrated that modifications to the azetidine core can significantly affect binding affinity and cellular activity against these targets.

Table 1: Binding Affinities and IC50_{50} Values

CompoundTargetBinding Affinity (Ki_i)IC50_{50} (nM)
4Bcl-2/Bcl-xL<1 nM38
12Bcl-2/Bcl-xL<1 nM19

Note: Compound 12 is a derivative that shows improved potency compared to the original compound 4 .

2. Tyrosinase Inhibition

Another important aspect of this compound is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin biosynthesis, making it a target for skin-related therapies. Preliminary studies suggest that compounds with similar structures exhibit varying degrees of tyrosinase inhibition, which could be relevant for cosmetic applications.

Table 2: Tyrosinase Inhibition Data

CompoundIC50_{50} (µM)Mechanism
Ambazone14Competitive
Kojic Acid16.69Non-competitive
4-(4-Bromophenyl)-3-methylazetidin-2-oneTBDTBD

Further studies are needed to determine the exact IC50_{50} for this compound against tyrosinase .

Case Studies and Research Findings

Recent studies have focused on modifying the azetidine structure to enhance its biological activity. For instance, one study reported that substituting different groups on the azetidine ring led to variations in both binding affinity and cytotoxicity against cancer cell lines .

Case Study: Cancer Cell Line Efficacy

In a study involving small-cell lung cancer cell lines, derivatives of azetidine-based compounds were tested for their ability to inhibit cell growth. The results indicated that certain modifications resulted in compounds that were significantly more effective than others, with IC50_{50} values indicating potent anti-cancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-3-methylazetidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves [2+2] cycloaddition (Staudinger reaction) between a bromophenyl-substituted imine and a ketene precursor. Optimization requires careful control of temperature (−10°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the base (e.g., triethylamine). Catalytic additives like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the β-lactam ring product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the azetidin-2-one ring (e.g., carbonyl carbon at ~165–170 ppm) and substituent positions. 2D NMR (COSY, HSQC) resolves coupling patterns in crowded aromatic regions .
  • IR : Stretch at ~1750–1780 cm⁻¹ for the β-lactam carbonyl group.
  • X-ray Crystallography : Definitive confirmation of stereochemistry and ring puckering (e.g., envelope or twist conformations). Data from similar azetidinones show bond angles of ~90° within the four-membered ring .

Q. What safety protocols should be followed when handling 4-(4-Bromophenyl)-3-methylazetidin-2-one in the lab?

  • Methodological Answer : While specific toxicological data for this compound is limited, general brominated aromatic compound protocols apply:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with saline for 10–15 minutes .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or impurities.

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
  • Variable-Temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures.
  • Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane) .

Q. What strategies improve reaction yields in stereoselective azetidin-2-one syntheses?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-configured imines to direct stereochemistry at C3.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for cis/trans selectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes side reactions .

Q. How does the electronic nature of the 4-bromophenyl group influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The electron-withdrawing bromine enhances electrophilicity of the β-lactam carbonyl, facilitating nucleophilic attack (e.g., by amines or alcohols). Hammett substituent constants (σₚ⁺ ≈ 0.25) predict faster ring-opening kinetics compared to non-halogenated analogs. Kinetic studies via HPLC or in-situ IR can quantify these effects .

Q. What are the challenges in crystallizing 4-(4-Bromophenyl)-3-methylazetidin-2-one, and how can they be addressed?

  • Methodological Answer :

  • Solvate Formation : Co-crystallization with solvents (e.g., ethanol or water) may occur. Use solvent-free methods like melt crystallization or sublimation.
  • Polymorphism Screening : Test multiple solvents (e.g., acetone, toluene) and cooling rates.
  • Cryo-Crystallography : For unstable crystals, collect data at 100 K to mitigate thermal motion .

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